molecular formula C16H15BrN6O4S3 B10949048 7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10949048
M. Wt: 531.4 g/mol
InChI Key: NQKUQAIUTHXBRS-UHFFFAOYSA-N
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Description

The compound 7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including a pyrazole, thiadiazole, and a bicyclic lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the key intermediates. One of the intermediates, 4-bromo-1-methyl-1H-pyrazole , can be synthesized by bromination of 1-methylpyrazole using bromine in an appropriate solvent . Another intermediate, 5-methyl-1,3,4-thiadiazole , can be prepared by cyclization of thiosemicarbazide with acetic anhydride .

The final compound is obtained by coupling these intermediates through a series of reactions, including amide bond formation and thiol-ene reactions. The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be studied for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its multiple functional groups allow for modifications to improve its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the pyrazole and thiadiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its bicyclic structure

Properties

Molecular Formula

C16H15BrN6O4S3

Molecular Weight

531.4 g/mol

IUPAC Name

7-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15BrN6O4S3/c1-6-20-21-16(30-6)29-5-7-4-28-14-9(13(25)23(14)10(7)15(26)27)19-12(24)11-8(17)3-18-22(11)2/h3,9,14H,4-5H2,1-2H3,(H,19,24)(H,26,27)

InChI Key

NQKUQAIUTHXBRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=NN4C)Br)SC2)C(=O)O

Origin of Product

United States

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